molecular formula C15H17BrN2OS2 B2740254 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide CAS No. 954014-50-7

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide

Cat. No. B2740254
CAS RN: 954014-50-7
M. Wt: 385.34
InChI Key: HLKDDPLPYLAXQJ-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions , which are pivotal in creating carbon-carbon bonds in organic synthesis . These reactions are essential for the development of pharmaceuticals and advanced materials. The thiazole moiety within the compound can act as a ligand, potentially improving the efficiency and selectivity of the coupling process.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties . They can serve as scaffolds for developing new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria. This compound’s structure could be modified to enhance its activity against specific microbial strains.

Quorum Sensing Inhibition

In the field of microbial communication , known as quorum sensing, this compound could be investigated as a quorum sensing inhibitor . By disrupting bacterial communication pathways, it may prevent biofilm formation and reduce virulence, offering a novel approach to treating bacterial infections without promoting resistance.

Antitumor and Cytotoxic Activity

The thiazole ring is a common feature in many antitumor agents . This compound could be explored for its cytotoxic effects on cancer cells, potentially leading to the development of new anticancer drugs . Its ability to induce cell death in tumor cells could be harnessed for therapeutic purposes.

Pharmacological Applications

In pharmacology , this compound’s thiazole core could be key in creating new drugs with multiple biological targets . Its structure allows for a high degree of modification, which can be exploited to design molecules with desired pharmacokinetic and pharmacodynamic properties.

Biochemical Research

Lastly, in biochemical research , this compound could be used to study enzyme inhibition and protein binding . Its potential to interact with various biomolecules could provide insights into the mechanisms of action of thiazole-containing compounds within biological systems.

Mechanism of Action

The mechanism of action of thiazole derivatives is largely dependent on their structure and the specific biological activity they exhibit . For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS2/c1-10(2)17-14(19)7-13-9-21-15(18-13)20-8-11-3-5-12(16)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDDPLPYLAXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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